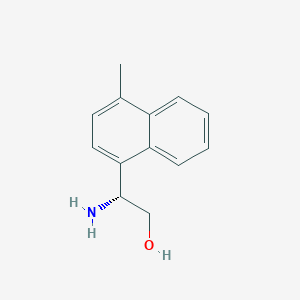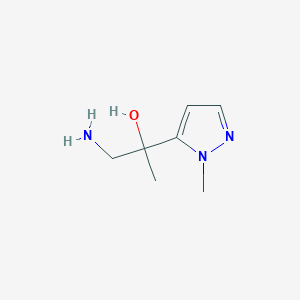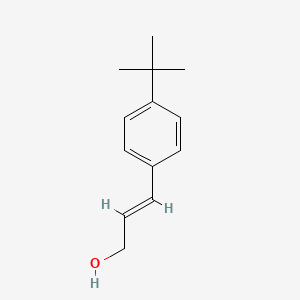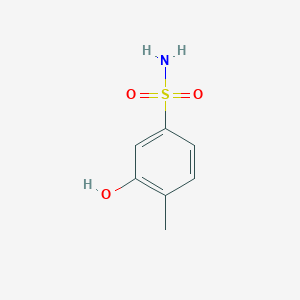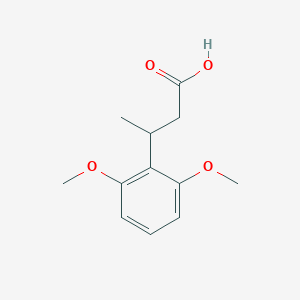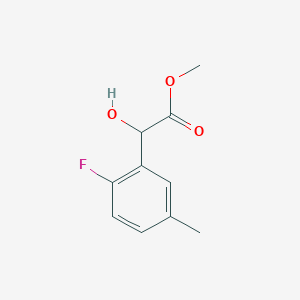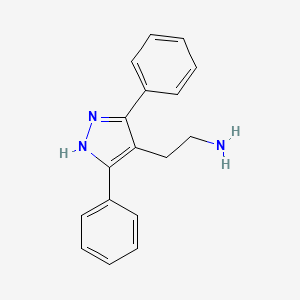
2-methoxy-6-methyl-4-(3-piperidinyl)Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-methyl-4-(3-piperidinyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with methoxy, methyl, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(3-piperidinyl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction can be employed to form the carbon-carbon bonds necessary for the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process may be carried out in specialized reactors to control temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-6-methyl-4-(3-piperidinyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, nickel).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives .
Applications De Recherche Scientifique
2-methoxy-6-methyl-4-(3-piperidinyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-methyl-4-(3-piperidinyl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-4-(3-piperidinyl)-5-(2-pyridinyl)pyrimidine: Another heterocyclic compound with similar structural features.
2-amino-4-(1-piperidine)pyridine: Known for its dual inhibitory activity against certain kinases.
Uniqueness
2-methoxy-6-methyl-4-(3-piperidinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-6-11(7-12(14-9)15-2)10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
Clé InChI |
YDRHJSXTJRVTSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)OC)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


